Increased Lipophilicity and Conformational Flexibility vs. Directly-Attached Aryl Analog
The target compound's 4-fluorobenzyl group, attached via a methylene spacer to the oxadiazole ring, has a computed XLogP3 of 1.3 [1]. This is a significant increase in lipophilicity compared to the des-methylene analog [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol, which has a predicted XLogP3 of 0.9 [2]. The methylene linker also increases the rotatable bond count from 2 to 3, providing greater conformational freedom that can be critical for induced-fit binding to enzyme active sites.
| Evidence Dimension | Computed Partition Coefficient (XLogP3) and Rotatable Bond Count |
|---|---|
| Target Compound Data | XLogP3 = 1.3, Rotatable Bonds = 3 |
| Comparator Or Baseline | XLogP3 = 0.9, Rotatable Bonds = 2 for [3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol (CAS 1155531-62-6) |
| Quantified Difference | ΔXLogP3 = +0.4; ΔRotatable Bonds = +1 |
| Conditions | Computed using XLogP3 3.0 and Cactvs 3.4.8.24 algorithms via PubChem (2025 release) |
Why This Matters
The higher lipophilicity and added flexibility of the target compound can improve membrane permeability and target engagement in cellular assays, making it a superior starting point for CNS or intracellular drug discovery programs compared to the planar des-methylene analog.
- [1] PubChem. (2025). Compound Summary for CID 56828136, {3-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol. View Source
- [2] PubChem. (2025). Compound Summary for CID 53429078, [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol. View Source
